
1-Bromo-2-(1-chlorobutan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(1-chlorobutan-2-yl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom and a 1-chlorobutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(1-chlorobutan-2-yl)benzene typically involves the electrophilic aromatic substitution reaction. One common method is the bromination of 2-(1-chlorobutan-2-yl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction proceeds through the formation of a benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(1-chlorobutan-2-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated and chlorinated benzoic acids.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation Reactions: Products include brominated and chlorinated benzoic acids.
Reduction Reactions: Products include the corresponding hydrocarbon derivatives.
Scientific Research Applications
1-Bromo-2-(1-chlorobutan-2-yl)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand the interactions of halogenated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(1-chlorobutan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine atoms can participate in various chemical reactions, leading to the formation of new compounds with different properties. The pathways involved include the formation of benzenonium intermediates and subsequent substitution or elimination reactions .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: Consists of a benzene ring substituted with a single bromine atom.
Chlorobenzene: Consists of a benzene ring substituted with a single chlorine atom.
1-Bromo-2-chlorobenzene: Consists of a benzene ring substituted with both bromine and chlorine atoms.
Uniqueness
1-Bromo-2-(1-chlorobutan-2-yl)benzene is unique due to the presence of both bromine and chlorine atoms on a benzene ring along with a butyl side chain. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science.
Properties
Molecular Formula |
C10H12BrCl |
|---|---|
Molecular Weight |
247.56 g/mol |
IUPAC Name |
1-bromo-2-(1-chlorobutan-2-yl)benzene |
InChI |
InChI=1S/C10H12BrCl/c1-2-8(7-12)9-5-3-4-6-10(9)11/h3-6,8H,2,7H2,1H3 |
InChI Key |
JKGIXBQAGNIUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


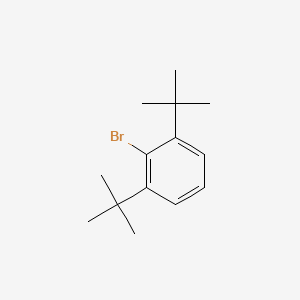
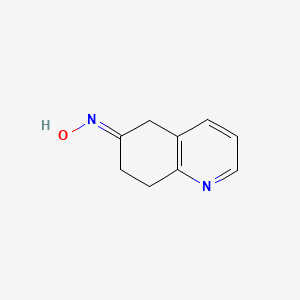
![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)

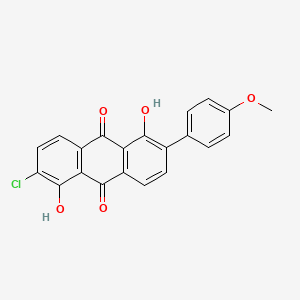
![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)
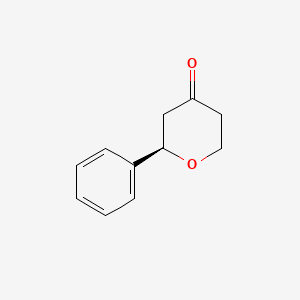
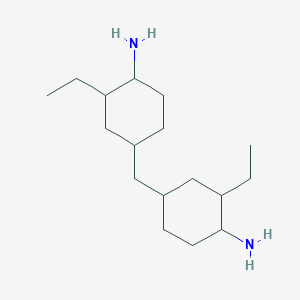
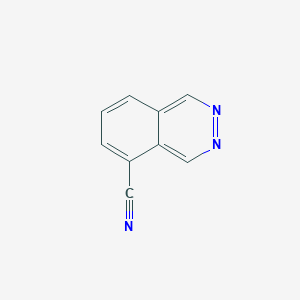
![(1R)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13148221.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)
